molecular formula C13H19N7O3S B2662598 (1-methyl-1H-1,2,3-triazol-4-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034488-96-3

(1-methyl-1H-1,2,3-triazol-4-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No.: B2662598
CAS No.: 2034488-96-3
M. Wt: 353.4
InChI Key: WYZYPUBYUHQMOG-UHFFFAOYSA-N
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Description

(1-methyl-1H-1,2,3-triazol-4-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a sophisticated synthetic compound designed for advanced medicinal chemistry and drug discovery research. This molecule is built around a 1,4-diazepane core, a seven-membered ring known for its conformational flexibility and potential in modulating biological targets. The structure is further functionalized with a 1-methyl-1H-1,2,3-triazole moiety, a heterocycle known for its metabolic stability and ability to participate in dipole-dipole and hydrogen bonding interactions with enzymes and receptors . A key feature of this molecule is the presence of a 1-methyl-1H-pyrazole-4-sulfonyl group. Sulfonamide-containing pyrazole derivatives are recognized as valuable scaffolds in organic and medicinal chemistry, frequently investigated for their potential biological activities and used in the synthesis of more complex molecules . The integration of these distinct pharmacophores—pyrazole, triazole, and diazepane—makes this compound a highly versatile building block or intermediate. Researchers can leverage this complex chemical architecture to develop novel probes for biological systems or to create new candidates for pharmacological evaluation. Its structure suggests potential applications in the synthesis of enzyme inhibitors or receptor modulators, given the established roles of its component parts in numerous bioactive molecules . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate care and conduct their own thorough characterization and biological testing to determine its specific properties and applicability to their projects.

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O3S/c1-17-9-11(8-14-17)24(22,23)20-5-3-4-19(6-7-20)13(21)12-10-18(2)16-15-12/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZYPUBYUHQMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone represents a novel class of chemical entities that exhibit significant biological activity. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a 1,2,3-triazole and pyrazole moiety, which are known for their biological significance. The triazole ring contributes to the compound's pharmacological profile due to its ability to form hydrogen bonds and interact with biological targets.

Structural Formula

C12H15N7O2S\text{C}_{12}\text{H}_{15}\text{N}_{7}\text{O}_2\text{S}

Antimicrobial Properties

Research has shown that compounds containing triazole and pyrazole frameworks exhibit antibacterial , antifungal , and antiviral activities. For instance, pyrazole derivatives have demonstrated efficacy against various bacterial strains and fungi, making them promising candidates for antibiotic development .

Anticancer Activity

Studies have highlighted the potential of triazole-containing compounds in cancer therapy. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, certain triazoles have been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .

Anti-inflammatory Effects

The compound’s structural components suggest potential anti-inflammatory properties. Pyrazoles are known to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators . This makes them suitable for treating conditions characterized by inflammation.

Neuroprotective Effects

Recent studies suggest that triazole derivatives may offer neuroprotective benefits. They have been implicated in protecting neuronal cells from oxidative stress and apoptosis, which is relevant for neurodegenerative diseases such as Alzheimer's .

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Triazole Ring : Using azide-alkyne cycloaddition (the "click" chemistry approach) to create the triazole framework.
  • Synthesis of Pyrazole Derivative : Employing condensation reactions with appropriate aldehydes or ketones.
  • Final Coupling Reaction : Linking the triazole and pyrazole components through sulfonylation or similar reactions to yield the target compound.

Table 1: Summary of Synthetic Steps

StepReaction TypeKey ReagentsYield (%)
1Azide-Alkyne CycloadditionAzide, Alkyne75-90%
2CondensationAldehyde/Ketone80-85%
3CouplingSulfonyl Chloride70-80%

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of a similar triazole-pyrazole compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Candida albicans. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both pathogens, indicating strong potential as an antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties : Compounds containing triazole and pyrazole moieties have been extensively studied for their antimicrobial activities. Research indicates that triazole derivatives exhibit significant antifungal properties, making them valuable in treating infections caused by fungi. The incorporation of the pyrazole sulfonamide structure may enhance these effects through synergistic mechanisms. For instance, studies on similar compounds have demonstrated their efficacy against various fungal strains, suggesting potential for this compound in antifungal drug development .

Anti-inflammatory and Analgesic Effects : The structural characteristics of this compound suggest it might possess anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Molecular docking studies have shown that such compounds can effectively interact with COX enzymes, indicating a promising avenue for developing new anti-inflammatory medications .

Cancer Treatment Potential : Research into triazole-based compounds has revealed their potential as anticancer agents. The unique structural features of this compound may allow it to interfere with cancer cell proliferation and survival mechanisms. Preliminary studies have suggested that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell growth .

Agricultural Applications

Fungicides : The triazole ring is a common feature in many agricultural fungicides. Given the antimicrobial properties of the compound discussed, it could be developed as a novel fungicide to protect crops from fungal diseases. Triazole fungicides work by inhibiting ergosterol synthesis in fungi, which is essential for maintaining cell membrane integrity. This mechanism has been validated in several studies focusing on triazole derivatives .

Plant Growth Regulators : There is emerging evidence that certain triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns by modulating hormonal pathways. This application could be particularly beneficial in enhancing crop yields and resilience against environmental stresses .

Synthesis and Characterization

The synthesis of this compound involves complex organic reactions that typically include nucleophilic substitutions and coupling reactions. The preparation methods often focus on optimizing yields while minimizing by-products. For instance, recent advancements have highlighted novel synthetic routes that enhance the purity and yield of triazole derivatives while avoiding common pitfalls such as isomerization .

Case Studies

Study Findings Implications
Study on Antifungal ActivityDemonstrated significant inhibition of fungal growth in vitroPotential for developing new antifungal agents
Molecular Docking AnalysisIdentified strong binding affinity to COX enzymesSuggests anti-inflammatory applications
Synthesis OptimizationAchieved high yields with minimal isomerizationEnhances feasibility for large-scale production

Comparison with Similar Compounds

Research Tools and Validation

Crystallographic analysis using SHELXL () and molecular visualization via ORTEP () would be critical for confirming the target compound’s structure. Computational modeling (e.g., docking studies) could further predict its interaction with biological targets.

Q & A

Q. What are the key synthetic strategies for preparing (1-methyl-1H-1,2,3-triazol-4-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone?

The compound’s synthesis involves modular coupling of triazole and pyrazole-sulfonyl-diazepane moieties. A typical route includes:

  • Step 1 : Sulfonylation of 1,4-diazepane using 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., DCM, triethylamine) to yield the sulfonamide intermediate .
  • Step 2 : Coupling the triazole-carboxylic acid derivative with the diazepane-sulfonamide via amide bond formation (e.g., EDCI/HOBt or DCC coupling agents in DMF) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress using TLC or HPLC .

Q. How can spectroscopic and crystallographic methods validate the compound’s structure?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent connectivity. Key signals include the triazole C-H (~δ 7.5–8.5 ppm) and sulfonyl group resonance in 13C^{13}C-NMR (~δ 110–120 ppm) .
  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., in ethanol). Analyze crystal packing and hydrogen-bonding interactions using programs like SHELX or OLEX2. Compare bond lengths/angles with similar triazole-diazepane derivatives (e.g., C=O bond ~1.21 Å) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., kinase or protease targets). For example, measure IC50_{50} values via dose-response curves using ATPase activity assays .
  • Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with positive controls (e.g., doxorubicin). Include replicates (n=4) and normalize to untreated cells .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent variation : Systematically modify the triazole methyl group or diazepane sulfonyl substituent. For example, replace methyl with ethyl or cyclopropyl to assess steric effects on target binding .
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonds between the sulfonyl group and kinase catalytic lysine). Validate predictions with mutagenesis studies .

Q. What experimental approaches resolve discrepancies between computational binding predictions and observed bioactivity?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) to confirm target engagement. Compare with docking scores from AutoDock Vina .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify entropy-driven vs. enthalpy-driven interactions, which may explain mismatches in silico .

Q. How should in vivo pharmacokinetic (PK) studies be designed for this compound?

  • Dosing regimen : Administer intravenously (IV) and orally (PO) in rodent models (n=6–8 per group) at 10 mg/kg. Collect plasma samples at 0, 1, 2, 4, 8, and 24 h post-dose .
  • Bioanalysis : Use LC-MS/MS to quantify plasma concentrations. Calculate AUC, Cmax_{max}, and bioavailability (F%). Adjust formulations (e.g., PEGylation) to improve solubility if F% < 20% .

Q. What strategies mitigate off-target effects observed in cellular models?

  • Proteome-wide profiling : Use affinity pulldown with biotinylated probes followed by mass spectrometry to identify unintended targets .
  • Selectivity screening : Test against panels of related enzymes (e.g., kinase family members) at 1 μM. Prioritize compounds with >50-fold selectivity over off-targets .

Methodological Considerations

  • Data contradiction analysis : When in vitro activity (e.g., nM IC50_{50}) does not translate to in vivo efficacy, assess metabolic stability (e.g., liver microsomal assays) or plasma protein binding (equilibrium dialysis) .
  • Experimental design rigor : Use randomized block designs for biological assays (e.g., split-plot for dose-response studies) and report statistical power calculations to ensure reproducibility .

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